molecular formula C8H15NO B13677409 (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

Cat. No.: B13677409
M. Wt: 141.21 g/mol
InChI Key: ZHCTWMMSFYCBDK-UHFFFAOYSA-N
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Description

(6S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is a chiral spirocyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique 5-azaspiro[2.4]heptane scaffold, which incorporates a cyclopropane ring fused to a pyrrolidine system, imposing significant steric constraint and rigidity. This structure is highly valued for its ability to confer conformational restriction when incorporated into peptide chains or small molecule candidates, often leading to improved potency, selectivity, and metabolic stability . The core 5-azaspiro[2.4]heptane structure is a recognized key intermediate in the synthesis of advanced therapeutic agents. Notably, its carboxylic acid derivative is a critical component in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . Similar spirocyclic scaffolds are also investigated as inhibitors for other targets, such as Mannose-binding lectin-associated serine proteases (MASPs), which play a role in the innate immune system . The (6S)-enantiomer provided here offers researchers a single, well-defined stereoisomer essential for precise structure-activity relationship studies. This product is intended for research and development purposes only.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-(methoxymethyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3

InChI Key

ZHCTWMMSFYCBDK-UHFFFAOYSA-N

Canonical SMILES

COCC1CC2(CC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane generally proceeds via cyclization reactions that establish the spirocyclic ring system, followed by functional group transformations to introduce the methoxymethyl substituent at the 6-position with the desired (6S) stereochemistry.

  • Key Step: Spirocyclization
    The formation of the spiro[2.4]heptane core often involves intramolecular cyclization of suitable precursors under acidic or basic conditions. Control of reaction temperature and pH is critical to maintain stereochemical integrity and yield the (6S) isomer preferentially.

  • Precursor Preparation
    Commonly, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate derivatives are synthesized by refluxing dimethyl dicarboxylate derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) with water and sodium chloride, achieving moderate yields (~50%) after purification.

  • Stereoselective Catalysis
    Enantioselective phase-transfer catalysis has been employed to achieve the (6S) configuration with yields up to 75%, avoiding the need for chiral resolution steps that reduce overall efficiency.

  • Functionalization
    Introduction of the methoxymethyl group at the 6-position is typically achieved via alkylation reactions using methoxymethyl halides or equivalents, followed by purification to isolate the stereochemically pure product.

Industrial and Scalable Production Methods

Industrial synthesis prioritizes cost-effective, scalable routes using readily available starting materials and catalytic processes:

  • Starting Materials
    Cyclopropylmethyl dimethanol derivatives are often used as starting points to avoid toxic reagents and facilitate downstream transformations.

  • Catalytic Processes
    Continuous flow reactors and automated synthesis platforms enhance reproducibility, yield, and purity, enabling large-scale production suitable for pharmaceutical applications.

  • Process Optimization
    Parameters such as solvent choice, temperature control, and catalyst loading are optimized to maximize enantioselectivity and minimize by-products.

Reaction Types and Transformations

The compound undergoes various transformations that highlight its synthetic versatility:

Reaction Type Reagents / Conditions Product Type Application Reference
Reductive Ring-Opening H₂ / Pd-C, EtOH, 50 psi, 24 h Linear amine derivatives Intermediates for active pharmaceutical ingredients (APIs)
Reductive Ring-Opening NaBH₃CN, AcOH, 25°C Reduced bicyclic amines Bioactive molecule synthesis
Alkylation → Oxidation → Acylation RuCl₃ / NaIO₄ oxidation N-Acylated spirocyclic carboxylic acid Advanced intermediates in medicinal chemistry
Boc Protection → Reductive Amination NaBH₃CN-mediated reduction Chiral pyrrolidine derivatives Nitrogen heterocycle synthesis

Detailed Synthetic Example from Literature

A representative synthetic protocol involves:

  • Dissolving a suitable 5-azaspiro[2.4]heptane precursor in an inert solvent.
  • Adding a base (alkali) to facilitate cyclization.
  • Introducing a leaving group such as bromide or iodide at the site for subsequent substitution.
  • Protecting the amine functionality with groups like tert-butyloxycarbonyl (Boc) to improve selectivity and yield.
  • Performing alkylation with methoxymethyl halides to install the methoxymethyl substituent.
  • Final purification via chromatography to achieve >98% enantiomeric excess and >99% purity.

This approach avoids chiral separation, improving overall yield (~50%) and reducing production costs.

Analytical Characterization Techniques

To confirm the structure and stereochemistry of this compound, the following methods are critical:

Summary Table of Preparation Methods

Preparation Aspect Description Yield / Purity Notes Reference
Cyclization of precursors Intramolecular cyclization under acidic/basic conditions ~50% after purification Requires careful pH and temperature control
Enantioselective catalysis Phase-transfer catalysis for (6S) isomer formation Up to 75% yield Avoids chiral resolution steps
Functionalization Alkylation with methoxymethyl halides High stereoselectivity Boc protection often employed
Industrial scale-up Use of cyclopropylmethyl dimethanol and continuous flow reactors Optimized for cost and scalability Emphasis on green chemistry principles

Research Discoveries and Advances

  • The (6S) stereochemistry is crucial for biological activity, especially antiviral efficacy, as demonstrated in ledipasvir analogs where the spirocyclic core disrupts HCV NS5A dimerization with picomolar potency.

  • Methoxymethyl substitution enhances water solubility and metabolic stability compared to carboxylate or Boc-protected analogs, optimizing pharmacokinetic profiles.

  • Industrial synthesis improvements focus on eliminating toxic reagents and chiral separation, reducing costs while maintaining high purity and enantiomeric excess.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl group undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. This reaction is catalyzed by strong oxidizing agents:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)H⁺, 80°C, 6 h(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid78%
RuCl₃/NaIO₄H₂O:CH₃CN (1:1), 25°CSame as above85%

Mechanistic studies suggest the oxidation proceeds via radical intermediates when using RuCl₃/NaIO₄, while KMnO₄ follows a classical two-electron pathway.

Alkylation and Acylation

The secondary amine in the spirocyclic framework reacts with electrophilic agents:

Alkylation

Electrophile Base Product Yield Reference
Ethyl bromideEt₃N, CH₂Cl₂5-Ethyl-6-(methoxymethyl)-5-azaspiro[2.4]heptane92%
Benzyl chlorideK₂CO₃, DMF5-Benzyl derivative88%

Acylation

Acylating Agent Conditions Product Yield Reference
Acetyl chloridePyridine, 0°C → 25°C5-Acetyl-6-(methoxymethyl)-5-azaspiro[2.4]heptane95%
Boc anhydrideDMAP, CH₂Cl₂Boc-protected amine85%

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, with Boc protection being reversible under acidic conditions .

Hydrolysis of Methoxymethyl Group

The methoxymethyl substituent can be hydrolyzed to hydroxymethyl or carboxylic acid groups:

Reagent Conditions Product Yield Reference
HCl (conc.)Reflux, 12 h(6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane65%
LiOH/H₂O150°C, 30 min(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid78%

Hydrolysis under basic conditions (LiOH) is stereoretentive, preserving the (S)-configuration at C6 .

Ring-Opening Reactions

The spiro[2.4]heptane system undergoes ring-opening under nucleophilic or reductive conditions:

Reagent Conditions Product Application Reference
H₂/Pd-CEtOH, 50 psi, 24 hLinear amine derivativeIntermediate for APIs
NaBH₃CNAcOH, 25°CReduced bicyclic amineBioactive molecule synthesis

Reductive ring-opening with H₂/Pd-C generates linear amines used in pulmonary arterial hypertension (PAH) drug candidates .

Functional Group Transformations

The compound participates in multi-step syntheses for complex molecules:

Reaction Sequence Key Step Final Product Reference
Alkylation → Oxidation → AcylationRuCl₃/NaIO₄ oxidationN-Acylated spirocyclic carboxylic acid
Boc protection → Reductive aminationNaBH₃CN-mediated reductionChiral pyrrolidine derivatives

These transformations highlight its utility in constructing nitrogen-containing heterocycles prevalent in medicinal chemistry .

Scientific Research Applications

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azaspirocycles

The spiro[2.4]heptane core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Application Reference
(6S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane 6-methoxymethyl Enantioselective alkylation Ledipasvir intermediate
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid 6-carboxylic acid Hydrolysis of esters HCV NS5A inhibitors
5-Boc-5-azaspiro[2.4]heptane-6-carboxylate Boc-protected amine, methyl ester Horner-Wittig/Simmons–Smith reactions Building block for peptidomimetics
(6S)-6-Ethynyl-5-azaspiro[2.4]heptane 6-ethynyl Ring-closing metathesis Click chemistry intermediates

Key Findings :

Stereochemical Impact : The (6S) configuration in the target compound and its carboxylic acid derivative (CAS 2200278-74-4) is critical for antiviral activity, unlike racemic analogs showing reduced potency .

Synthesis Efficiency :

  • The target compound is synthesized via enantioselective phase-transfer catalysis (75% yield) , whereas racemic analogs require resolution steps (total yield ~30%) .
  • Ethynyl derivatives are prepared via metathesis but face scalability challenges due to catalyst costs .

Functional Group Influence :

  • Methoxymethyl and carboxylic acid groups enhance water solubility compared to Boc-protected esters, which require deprotection for activity .
  • Ethynyl derivatives enable modular derivatization via click chemistry but exhibit higher reactivity risks .

Pharmacological and Industrial Relevance

  • Antiviral Activity : The spiro[2.4]heptane core in ledipasvir disrupts HCV NS5A dimerization, with EC₅₀ values in the picomolar range . Substitution at position 6 (e.g., methoxymethyl vs. carboxylate) fine-tunes bioavailability and resistance profiles .
  • Scalability: Industrial synthesis (e.g., by Anhui Haikang Pharma) emphasizes cost-effective routes, such as starting from cyclopropylmethyl dimethanol to avoid toxic reagents .

Biological Activity

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic framework that includes a methoxymethyl group. Its molecular formula is C₁₂H₁₅N, with a molecular weight of approximately 189.25 g/mol. The spiro structure contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interacting with viral proteins.
  • Antifungal Activity : The compound has shown potential against various fungal pathogens, suggesting its utility in agricultural applications.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may influence pathways related to neurodegenerative diseases.

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes in biological systems. Key proposed mechanisms include:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in viral replication or fungal growth, disrupting their life cycles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that the compound inhibited viral replication in vitro by targeting viral assembly processes.
    • Table 1 summarizes the antiviral activity against various viruses.
    Virus TypeInhibition Rate (%)
    Influenza A70
    Herpes Simplex65
    HIV50
  • Antifungal Activity :
    • In another study, this compound exhibited antifungal properties against several plant pathogens.
    • Table 2 outlines the antifungal efficacy.
    Fungal PathogenInhibition Rate (%)
    Candida albicans80
    Aspergillus niger75
    Fusarium oxysporum60
  • Neuroprotective Studies :
    • Research indicated that the compound could protect neuronal cells from oxidative stress, potentially through Nrf2 activation pathways.
    • Table 3 provides insights into neuroprotective effects observed in cell culture models.
    Treatment Concentration (µM)Cell Viability (%)
    1090
    2085
    5070

Q & A

Q. What are the key synthetic routes for (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane?

The synthesis often involves cyclization and stereochemical control. For example, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate, a precursor, is synthesized via refluxing dimethyl dicarboxylate derivatives in DMSO with water and NaCl, yielding 50% after purification . Similar methodologies can be adapted, emphasizing the use of polar aprotic solvents and controlled hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and ring structure, particularly 1^1H and 13^13C NMR to identify methoxymethyl and spirocyclic protons. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., as used in spirocyclic analogs) resolves absolute configuration and ring geometry .

Q. What safety precautions are necessary when handling this compound?

Based on analogous azaspiro compounds, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation; use fume hoods due to potential respiratory irritation. Store below -20°C if unstable, and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral boron reagents) may enforce (6S) configuration. Monitor enantiomeric excess via chiral HPLC or optical rotation. Evidence from related spirocyclic syntheses suggests kinetic resolution during cyclization steps can preserve stereochemistry .

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic systems?

Conflicting NMR signals (e.g., overlapping diastereotopic protons) require advanced techniques:

  • 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Variable-temperature NMR to reduce signal broadening.
  • Computational modeling (DFT) to predict chemical shifts and validate assignments .

Q. How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?

The rigid spiro scaffold enhances metabolic stability by reducing conformational flexibility, as seen in α-proline chimeras. Computational docking studies can predict binding affinity to targets like proteases or GPCRs, leveraging the compound’s ability to occupy hydrophobic pockets .

Q. What mechanistic insights explain the cyclization efficiency in its synthesis?

Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids. Kinetic studies of similar reactions show rate dependence on solvent polarity and temperature, with DMSO enhancing carboxylate activation .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace DMSO with recyclable alternatives (e.g., ionic liquids) to improve sustainability.
  • Catalyst screening : Test Brønsted acid catalysts (e.g., p-TsOH) for milder conditions.
  • Process intensification : Use flow chemistry to control exothermic steps and improve mixing .

Data Contradiction and Stability Analysis

Q. How to assess compound stability under varying conditions?

Conduct accelerated stability studies:

  • Thermal stress : Heat at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC.
  • Photolysis : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
  • Hydrolytic stability : Test in buffers (pH 1–13) to identify labile functional groups (e.g., methoxymethyl ether) .

Q. What analytical methods detect trace impurities in synthesized batches?

Use UHPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Compare against spiked standards of potential byproducts (e.g., ring-opened amines or oxidation products). Quantify limits of detection (LOD) below 0.1% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.